molecular formula C13H14BrClN2O B13907892 4-Bromo-5-chloro-6-methyl-2-tetrahydropyran-2-yl-indazole

4-Bromo-5-chloro-6-methyl-2-tetrahydropyran-2-yl-indazole

Cat. No.: B13907892
M. Wt: 329.62 g/mol
InChI Key: RDLWEPIPHABNQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-chloro-6-methyl-2-tetrahydropyran-2-yl-indazole (CAS: 2368909-42-4; alternative CAS: 2816913-68-3) is a halogenated indazole derivative with a tetrahydropyran (THP) protecting group. Its molecular formula is C₁₃H₁₄BrClN₂O, and it has a molar mass of 329.62 g/mol. The compound features a bromine atom at position 4, chlorine at position 5, a methyl group at position 6, and a THP group at position 2 of the indazole ring. The THP group is commonly used in synthetic chemistry to protect reactive sites during multi-step reactions, enhancing stability and solubility in organic solvents. Storage conditions are specified as room temperature, suggesting moderate stability under ambient conditions.

Properties

Molecular Formula

C13H14BrClN2O

Molecular Weight

329.62 g/mol

IUPAC Name

4-bromo-5-chloro-6-methyl-2-(oxan-2-yl)indazole

InChI

InChI=1S/C13H14BrClN2O/c1-8-6-10-9(12(14)13(8)15)7-17(16-10)11-4-2-3-5-18-11/h6-7,11H,2-5H2,1H3

InChI Key

RDLWEPIPHABNQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(C=C2C(=C1Cl)Br)C3CCCCO3

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of 4-bromo-5-chloro-6-methyl-2-tetrahydropyran-2-yl-indazole typically follows a multi-step approach involving:

  • Halogenation of an indazole precursor
  • Introduction of the tetrahydropyran protective group via cyclization
  • Purification to achieve high purity (>97%)

Starting Materials

Stepwise Preparation Procedure

Step Reaction Reagents & Conditions Outcome
1 Bromination of 5-chloro-2-methylindazole N-bromosuccinimide (NBS), solvent such as dichloromethane, room temperature to mild heating Introduction of bromine at position 4 to yield 4-bromo-5-chloro-6-methylindazole intermediate
2 Cyclization with 2-bromo-1,3-dioxolane Acidic conditions (e.g., catalytic acid), reflux or controlled heating Formation of tetrahydropyran ring attached at position 2 of the indazole, yielding target compound
3 Purification Recrystallization or chromatographic techniques Isolation of 4-bromo-5-chloro-6-methyl-2-tetrahydropyran-2-yl-indazole with purity ≥97%

Reaction Conditions and Optimization

  • Temperature : Bromination is typically conducted at ambient to 40°C to avoid over-bromination.
  • Solvent choice : Dichloromethane or tetrahydrofuran (THF) are preferred for bromination and cyclization steps due to good solubility and stability.
  • Acid catalysis : Mild acids such as p-toluenesulfonic acid or Lewis acids can promote cyclization efficiently.
  • Reaction time : Bromination usually completes within 1–3 hours; cyclization may require 2–16 hours depending on conditions.
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization from suitable solvents ensures removal of impurities and side products.

Research Findings and Analytical Data

Yield and Purity

  • Reported yields for the overall synthesis are typically above 70%, with individual steps achieving yields of 85–95%.
  • Purity of the final product is generally ≥97%, confirmed by HPLC and NMR spectroscopy.

Structural Confirmation

Comparative Analysis of Preparation Methods

Aspect Method Using NBS Bromination + Cyclization Alternative Methods (Literature)
Starting Material 5-chloro-2-methylindazole 4-bromo-5-methyl-1H-indazole (for related indazole derivatives)
Bromination Agent N-bromosuccinimide (NBS) Lithium diisopropylamide (LDA) mediated lithiation followed by electrophilic substitution
Cyclization Acid-catalyzed with 2-bromo-1,3-dioxolane Hydrazine hydrate ring closure for related indazole cores
Yield ~70–90% overall Up to 72% total yield for related indazole synthesis
Purification Recrystallization, chromatography Similar methods with emphasis on minimizing waste acids

Insights from Related Patents and Literature

Though direct preparation methods for 4-bromo-5-chloro-6-methyl-2-tetrahydropyran-2-yl-indazole are limited, analogous indazole derivatives such as 4-bromo-5-methyl-1H-indazole have been prepared using advanced lithiation and ring-closure techniques with high yield and environmental considerations. For example, a patented method involves:

  • Lithiation of a precursor with lithium diisopropylamide at -78°C
  • Electrophilic formylation with dimethylformamide
  • Conversion to oxime and ring closure with hydrazine hydrate

This method avoids hazardous nitration steps and achieves high yields (~72%) with reduced waste generation, suggesting potential adaptations for the target compound's synthesis to improve efficiency and sustainability.

Summary Table of Preparation Method

Parameter Details
Core Starting Material 5-chloro-2-methylindazole
Bromination Agent N-bromosuccinimide (NBS)
Protective Group Source 2-bromo-1,3-dioxolane
Cyclization Conditions Acid catalysis, reflux or heating
Purification Techniques Recrystallization, chromatography
Typical Yield 70–90% overall
Purity Achieved ≥97%
Analytical Techniques NMR, MS, HPLC, X-ray crystallography
Stability Stable at room temperature; sensitive to strong acid/base

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-6-methyl-2-tetrahydropyran-2-yl-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atoms in the indazole ring.

    Cyclization Reactions: The tetrahydropyran ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxidized indazole derivatives.

Scientific Research Applications

4-Bromo-5-chloro-6-methyl-2-tetrahydropyran-2-yl-indazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-6-methyl-2-tetrahydropyran-2-yl-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

The compound’s structural uniqueness lies in its substitution pattern and protective group. Below is a comparative analysis with analogous indazoles and heterocycles (Table 1):

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features
4-Bromo-5-chloro-6-methyl-2-THP-indazole Br (4), Cl (5), CH₃ (6), THP (2) C₁₃H₁₄BrClN₂O 329.62 THP protection, halogen-rich
5-Bromo-4-methoxy-1H-indazole Br (5), OCH₃ (4) C₈H₇BrN₂O 243.06 Unprotected, methoxy electron donor
5-Bromo-4-nitro-1H-imidazole Br (5), NO₂ (4) C₃H₃BrN₃O₂ 207.98 Nitro group (strong electron-withdrawing)
5-Bromo-4-methylpyridin-2-amine Br (5), CH₃ (4), NH₂ (2) C₆H₇BrN₂ 203.04 Pyridine core, amine functionality
Key Observations:

Substituent Effects: The bromo and chloro groups in the target compound enhance electrophilicity at the indazole ring, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, 5-Bromo-4-methoxy-1H-indazole’s methoxy group acts as an electron donor, reducing reactivity toward electrophilic attack.

Protective Groups: The THP group in the target compound improves solubility in non-polar solvents and prevents undesired reactions at the indazole N1 position. Unprotected analogs like 5-Bromo-4-nitro-1H-imidazole may exhibit higher reactivity but lower stability under acidic or basic conditions.

Heterocycle Core Differences :

  • Indazoles (fused benzene-pyrazole) generally exhibit greater aromatic stability compared to imidazoles or pyridines. For example, 5-Bromo-4-methylpyridin-2-amine’s pyridine ring is less electron-rich, altering its coordination chemistry.

Biological Activity

4-Bromo-5-chloro-6-methyl-2-tetrahydropyran-2-yl-indazole is a chemical compound belonging to the indazole family, characterized by its unique structure that includes a tetrahydropyran moiety and halogen substituents. Its molecular formula is C13H14BrClN2O, with a molecular weight of 329.62 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

The structural features of 4-Bromo-5-chloro-6-methyl-2-tetrahydropyran-2-yl-indazole contribute to its reactivity and biological activity:

  • Indazole Ring : A five-membered ring containing two nitrogen atoms.
  • Tetrahydropyran Moiety : A six-membered ring with one oxygen atom, enhancing the compound's solubility and interaction with biological targets.
  • Halogen Substituents : The presence of bromine and chlorine at the 4 and 5 positions increases the compound's reactivity, making it suitable for various chemical modifications.

Table 1: Structural Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
4-Bromo-5-chloroindazoleC8H5BrClN2Simpler structure without tetrahydropyran
6-MethylindazoleC9H8N2Lacks halogens; different biological activity
Tetrahydropyran derivativesVariesContains tetrahydropyran but lacks indazole structure

Potential Therapeutic Applications

Research indicates that 4-Bromo-5-chloro-6-methyl-2-tetrahydropyran-2-yl-indazole may have applications in treating various diseases, particularly cancer and inflammatory disorders. The halogenated indazole framework is known to exhibit anticancer properties, which can be attributed to its ability to induce apoptosis in cancer cells.

While the exact mechanism of action remains under investigation, preliminary studies suggest that the compound may interact with specific molecular targets, potentially involving:

  • Enzyme Inhibition : The halogen substituents may allow for interactions with enzymes critical in cancer pathways.
  • Receptor Binding : The structural attributes may facilitate binding to receptors involved in cell signaling.

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that derivatives of indazole compounds exhibited significant cytotoxic effects against various cancer cell lines. The presence of halogens in 4-Bromo-5-chloro-6-methyl-2-tetrahydropyran-2-yl-indazole could enhance its potency compared to non-halogenated counterparts .
  • Apoptotic Induction : In vitro studies have shown that compounds similar to this indazole can induce apoptosis through both intrinsic and extrinsic pathways, as evidenced by increased levels of cleaved caspase proteins in treated cells .
  • Selective Cytotoxicity : Research indicates that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerInduces apoptosis in cancer cell lines
Enzyme InteractionPotential inhibition of key metabolic enzymes
SelectivityHigher cytotoxicity towards cancer cells than normal cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-5-chloro-6-methyl-2-tetrahydropyran-2-yl-indazole, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of halogenated indazole derivatives typically involves sequential halogenation and protection/deprotection steps. For example, bromination and chlorination can be optimized using Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry, solvent polarity). Full factorial designs are recommended to minimize experimental runs while accounting for interactions between variables . Reaction yields may be enhanced via microwave-assisted synthesis or flow chemistry, which improve mixing and heat transfer. Stability of intermediates (e.g., tetrahydropyran protection) should be monitored via TLC or HPLC to prevent premature deprotection.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm regiochemistry of halogen substituents and tetrahydropyran ring conformation.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns for bromine/chlorine.
  • X-ray Crystallography : To resolve ambiguities in stereochemistry and crystal packing effects.
  • DFT Calculations : To predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis data .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using ICH guidelines:

  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.
  • pH Stability : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C. Hydrolysis of the tetrahydropyran ring or dehalogenation may occur under extreme conditions.
  • Light Sensitivity : Expose to UV/Vis light and quantify photodegradation products .

Advanced Research Questions

Q. How can computational modeling predict reactivity and regioselectivity in downstream reactions (e.g., Suzuki coupling)?

  • Methodological Answer : Employ quantum mechanical methods (e.g., DFT at the B3LYP/6-31G* level) to calculate Fukui indices and local softness parameters, identifying nucleophilic/electrophilic sites. For Suzuki coupling, simulate transition states to predict cross-coupling efficiency at the bromine position versus competing sites. Pair computational results with experimental kinetic studies (e.g., variable-temperature NMR) to validate predictions .

Q. What strategies mitigate contradictory data in reaction optimization (e.g., conflicting yield reports under similar conditions)?

  • Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace moisture, catalyst lot variability). Use statistical tools:

  • Principal Component Analysis (PCA) : To identify latent variables influencing yield discrepancies.
  • Response Surface Methodology (RSM) : To map non-linear relationships between factors.
  • Robustness Testing : Systematically vary "fixed" parameters (e.g., stirring rate, inert gas purity) to assess sensitivity .

Q. How does the tetrahydropyran group influence the compound’s pharmacokinetic properties in biological studies?

  • Methodological Answer : The tetrahydropyran moiety enhances metabolic stability by reducing oxidative metabolism. To evaluate:

  • LogP/D : Measure partition coefficients (e.g., shake-flask method) to assess lipophilicity.
  • Cytochrome P450 Inhibition : Use fluorogenic assays with recombinant CYP enzymes.
  • Plasma Stability : Incubate with plasma and quantify parent compound degradation via LC-MS. Compare with des-protected analogs to isolate the tetrahydropyran’s contribution .

Q. What advanced separation techniques resolve enantiomeric impurities in the synthesis?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) or supercritical fluid chromatography (SFC) can separate enantiomers. For preparative scale, simulate moving bed (SMB) chromatography or enzymatic resolution (e.g., lipase-mediated acyl transfer) may be employed. Monitor optical rotation and confirm enantiopurity via CD spectroscopy .

Data Contradiction Analysis

  • Example Contradiction : Conflicting reports on bromine’s lability under basic conditions.
    • Resolution : Perform kinetic studies under controlled basicity (e.g., NaOH in DMSO/H2O). Use 1H^1H-NMR to track debromination intermediates. Computational modeling (DFT) can identify transition states for bromine displacement, clarifying whether the reaction proceeds via SN2 or radical pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.